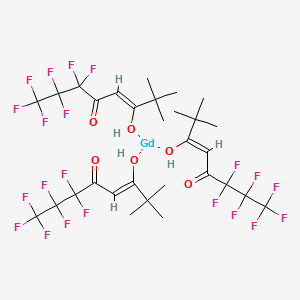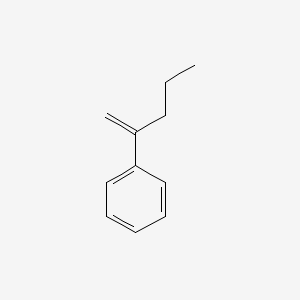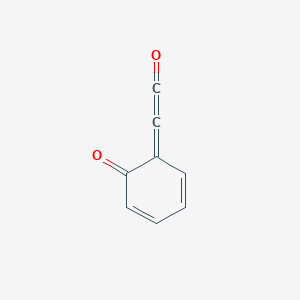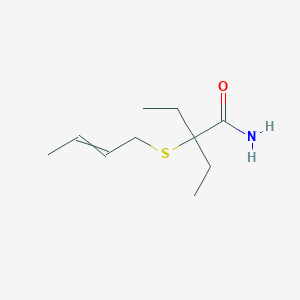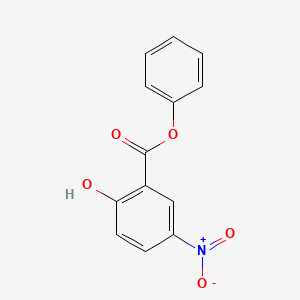
Phenyl 2-hydroxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-hydroxy-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-nitrobenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically requires heating under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoates.
Substitution: Halogenated or nitrated phenyl benzoates.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phenyl 2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-hydroxy-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with a methyl ester instead of a phenyl ester.
Phenyl 2-hydroxybenzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Phenyl 5-nitrobenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
616-71-7 |
|---|---|
Molekularformel |
C13H9NO5 |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
phenyl 2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C13H9NO5/c15-12-7-6-9(14(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8,15H |
InChI-Schlüssel |
VRFZRHOUUNUZKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


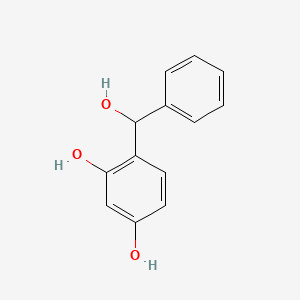
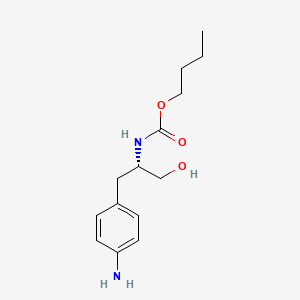
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
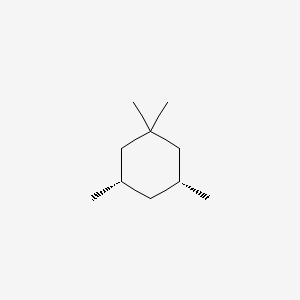

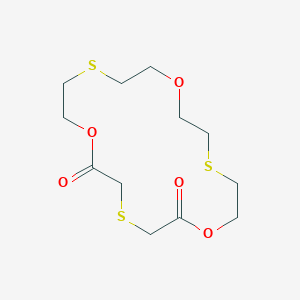
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)


